1-Pyrrolidinecarbonyl chloride chemical properties
1-Pyrrolidinecarbonyl chloride chemical properties
An In-depth Technical Guide to 1-Pyrrolidinecarbonyl Chloride: Properties, Reactivity, and Applications
Authored by a Senior Application Scientist
Introduction
1-Pyrrolidinecarbonyl chloride (CAS No. 1192-63-8) is a pivotal reagent in modern organic synthesis, belonging to the class of carbamoyl chlorides.[1] Structurally, it combines a saturated five-membered pyrrolidine ring with a highly reactive carbonyl chloride group. This unique combination renders it an invaluable electrophilic building block for introducing the pyrrolidinylcarbonyl moiety into a wide array of molecular architectures. Its utility spans the synthesis of pharmaceuticals, agrochemicals, and dyes, making it a staple in both academic research and industrial drug development.[2] This guide provides a comprehensive technical overview of its chemical properties, reactivity, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The physical and spectroscopic properties of 1-Pyrrolidinecarbonyl chloride are well-defined, providing a clear fingerprint for identity and purity assessment.
Physical Properties
1-Pyrrolidinecarbonyl chloride is a clear, colorless to pale yellow liquid under standard conditions.[2][3][4] Its high reactivity, particularly its moisture sensitivity, dictates specific handling and storage protocols.[3][5]
| Property | Value | Source(s) |
| CAS Number | 1192-63-8 | [1] |
| Molecular Formula | C₅H₈ClNO | [1][4] |
| Molecular Weight | 133.58 g/mol | [4] |
| Appearance | Clear colorless to yellow liquid | [2][3][4] |
| Density | 1.209 g/mL at 25 °C | [4] |
| Boiling Point | 104-106 °C / 14 mmHg; 219.9 °C / 760 mmHg | [3][4] |
| Refractive Index | n20/D 1.493 | [3] |
| Flash Point | 86.8 °C - 98 °C (closed cup) | [3][4] |
| Solubility | Soluble in CH₂Cl₂, Ether; Reacts with water | [2][3] |
| Stability | Moisture sensitive | [3][5] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is essential for confirming the structure and purity of the reagent before its use in a synthetic sequence.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is relatively simple. It will exhibit two multiplets corresponding to the protons on the pyrrolidine ring. The two protons alpha to the nitrogen atom (C2 and C5) are expected to be deshielded and appear further downfield compared to the beta protons (C3 and C4) due to the electron-withdrawing effect of the carbonyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show three distinct signals. The most downfield signal corresponds to the electrophilic carbonyl carbon. The two carbons alpha to the nitrogen will appear at a distinct chemical shift from the two beta carbons.
-
IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is a strong, sharp absorption band in the region of 1750-1780 cm⁻¹, which is indicative of the C=O stretch of an acyl chloride.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 133 and a characteristic M+2 peak at m/z 135 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.
Synthesis and Purification
While commercially available, understanding the synthesis of 1-Pyrrolidinecarbonyl chloride provides insight into potential impurities. The most common laboratory and industrial synthesis involves the reaction of pyrrolidine with phosgene (COCl₂) or a safer phosgene equivalent, such as triphosgene or diphosgene.
Synthesis of 1-Pyrrolidinecarbonyl Chloride.
The reaction is typically performed in an inert aprotic solvent in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Purification is achieved via fractional distillation under reduced pressure to prevent thermal decomposition.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 1-Pyrrolidinecarbonyl chloride is dictated by the high electrophilicity of its carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles.[2] The primary reaction pathway is nucleophilic acyl substitution .
The Nucleophilic Acyl Substitution Mechanism
The causality behind this reactivity lies in the polarization of the carbonyl bond and the excellent leaving group ability of the chloride ion. The mechanism proceeds via a two-step addition-elimination sequence.
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.[6]
-
Leaving Group Elimination: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, concurrently expelling the chloride ion (Cl⁻), a stable and weak base, to yield the final substitution product.
General Mechanism of Nucleophilic Acyl Substitution.
Key Reactions and Applications
-
Reaction with Amines (Urea Formation): This is one of the most robust and widely used reactions. 1-Pyrrolidinecarbonyl chloride reacts readily with primary and secondary amines to form substituted ureas. This linkage is critical in many biologically active molecules.
-
Reaction with Alcohols and Phenols (Carbamate Formation): The reaction with alcohols or phenols yields carbamates. Carbamates serve as key functional groups in pharmaceuticals and can also be employed as protecting groups for hydroxyl functionalities.[7][8]
-
Hydrolysis: The reagent is highly sensitive to moisture. It reacts with water to hydrolyze, ultimately forming pyrrolidine, CO₂, and hydrochloric acid.[3][5] This reactivity underscores the necessity for anhydrous reaction conditions and storage under an inert atmosphere.
Applications in Drug Discovery and Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates for its favorable physicochemical properties and ability to engage with biological targets.[9] 1-Pyrrolidinecarbonyl chloride is a key tool for incorporating this scaffold.
-
Versatile Synthetic Intermediate: It serves as a versatile building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] For instance, it has been used in the synthesis of (S)-4-(2-(((benzyloxy)carbonyl)amino)-3-methoxy-3-oxopropyl)phenyl pyrrolidine-1-carboxylate, a precursor for more complex targets.[3]
-
Scaffold Decoration in Medicinal Chemistry: In drug discovery, lead compounds are often optimized by modifying peripheral functional groups. 1-Pyrrolidinecarbonyl chloride allows for the systematic introduction of the N-pyrrolidinylcarboxamide group to probe structure-activity relationships (SAR), potentially improving potency, selectivity, or pharmacokinetic profiles. Its derivatives have been explored as anticancer, anti-inflammatory, and CNS-acting agents.[9][10]
-
Peptide Synthesis: While not a primary coupling reagent, it can be used to cap the N-terminus of peptides or to introduce specific side-chain modifications, although care must be taken to avoid side reactions.[11][12][13]
Experimental Protocol: Synthesis of an N,N'-Disubstituted Urea
To illustrate its practical use, the following is a self-validating protocol for the synthesis of N-benzyl-N'-(pyrrolidine-1-carbonyl)amine.
Objective: To synthesize a disubstituted urea via nucleophilic acyl substitution.
Reagents:
-
1-Pyrrolidinecarbonyl chloride (1.0 eq)
-
Benzylamine (1.0 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
Protocol Workflow:
Experimental workflow for urea synthesis.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane.
-
Addition of Amine and Base: Add benzylamine (1.0 eq) followed by the non-nucleophilic base, triethylamine (1.1 eq). The base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the benzylamine nucleophile.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a precautionary measure to control the initial exothermic reaction upon addition of the acyl chloride.
-
Addition of Acyl Chloride: Add 1-Pyrrolidinecarbonyl chloride (1.0 eq) dropwise to the stirred solution over 5-10 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with water and then brine. The aqueous washes remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N,N'-disubstituted urea.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
Safety and Handling
Scientific integrity demands a rigorous approach to safety. 1-Pyrrolidinecarbonyl chloride is a corrosive and hazardous chemical that requires strict handling protocols.
| Hazard Information | Details | Source(s) |
| GHS Pictograms | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P280: Wear protective gloves/clothing/eye protection/face shield. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P310: Immediately call a POISON CENTER or doctor/physician. | [1][5] |
-
Engineering Controls: Always handle this reagent in a certified chemical fume hood to avoid inhalation of corrosive vapors.[14] A safety shower and eyewash station must be readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[5]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water and strong oxidizing agents.[5][14] For long-term stability, refrigeration (e.g., -20 °C) under an inert gas atmosphere is recommended.[3][14]
-
Spill Management: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water.
Conclusion
1-Pyrrolidinecarbonyl chloride is a powerful and versatile reagent whose reactivity is centered on the electrophilic nature of its carbamoyl chloride group. A thorough understanding of its physicochemical properties, reaction mechanisms, and handling requirements is paramount for its effective and safe utilization. For the drug development professional and research scientist, this compound is not merely a chemical but a strategic tool for the efficient construction of novel molecular entities, enabling the exploration of chemical space and the advancement of medicinal chemistry programs.
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